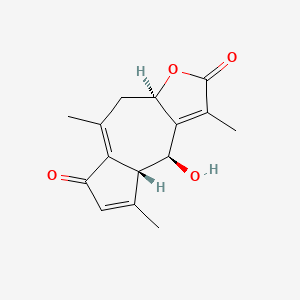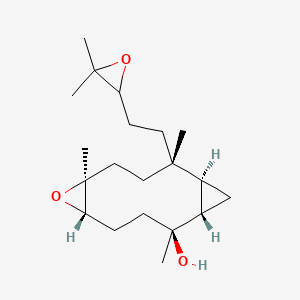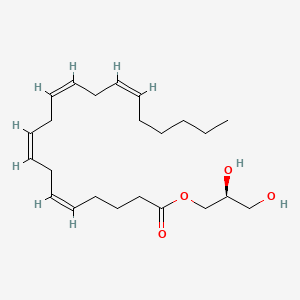
Ecgonine Ethyl Ester
Overview
Description
Ecgonine ethyl ester is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is a derivative of ecgonine, which is a tropane alkaloid found in coca leaves this compound is structurally related to cocaine and is one of its metabolites
Preparation Methods
Ecgonine ethyl ester can be synthesized through several methods. One common approach is the esterification of ecgonine with ethanol in the presence of an acid catalyst. This reaction typically involves heating ecgonine with ethanol and a strong acid, such as sulfuric acid, to produce this compound . Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
Ecgonine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Ecgonine ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ecgonine ethyl ester involves its interaction with various molecular targets and pathways. It is known to inhibit sodium channels, which can affect nerve signal transmission . This property is similar to that of local anesthetics, which block sodium channels to exert their effects. Additionally, this compound may interact with other molecular targets involved in the metabolism and pharmacological effects of cocaine .
Comparison with Similar Compounds
Ecgonine ethyl ester is structurally similar to several other compounds, including:
Ecgonine methyl ester: Another metabolite of cocaine with similar properties and applications.
Benzoylecgonine: A major metabolite of cocaine that is commonly used as a biomarker for cocaine use.
Cocaethylene: A compound formed when cocaine and ethanol are co-ingested, with distinct pharmacological effects.
Properties
IUPAC Name |
ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMBNAKYBUEEX-QCLAVDOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70939-97-8 | |
| Record name | Ethyl ecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070939978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECGONINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTI50ROZ5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ecgonine ethyl ester form in the body?
A1: this compound primarily forms through the co-ingestion of cocaine and ethanol (alcohol). A liver enzyme, carboxylesterase, facilitates a transesterification reaction where the methyl group of cocaine is replaced with an ethyl group from ethanol, resulting in this compound. [2, 3, 6, 9]
Q2: Is this compound pharmacologically active?
A2: While research on this compound's specific effects is limited, its presence is considered a marker of simultaneous cocaine and alcohol consumption. [2, 6, 9] Some studies suggest it might possess pharmacological activity, potentially contributing to the overall effects observed in individuals using both substances. [2]
Q3: How is this compound detected and quantified in biological samples?
A3: Similar to other cocaine metabolites, this compound is typically analyzed in biological matrices like blood, urine, or meconium using gas chromatography-mass spectrometry (GC-MS). [1, 3, 4, 6, 7, 9] This method allows for sensitive detection and quantification, even at low concentrations.
Q4: Can the presence of this compound differentiate between routes of cocaine administration?
A4: While anhydroecgonine methyl ester is often associated with crack cocaine smoking, the presence of this compound specifically indicates the co-ingestion of cocaine and ethanol, regardless of the cocaine administration route. [2, 6, 9]
Q5: Can this compound be used as a marker for cocaine use in cases where samples are not ideally preserved?
A5: While benzoylecgonine is a commonly used marker for cocaine use, ecgonine (not this compound) shows promise as a marker in inadequately preserved specimens. This is because cocaine and its primary metabolites can degrade to ecgonine over time, potentially providing evidence of past cocaine use even when other markers are absent. [8]
Q6: Does this compound contribute to the overall toxicity associated with combined cocaine and alcohol use?
A6: The research primarily focuses on this compound as a marker for concurrent cocaine and alcohol consumption. While its contribution to overall toxicity is not fully understood, its presence highlights the potential for heightened risks associated with combining these substances. [2]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[11C]Phenethylguanidine](/img/structure/B1258040.png)
![(8R,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B1258041.png)
![2-(4-bromophenyl)-2-hydroxy-1-[4-(1H-indazol-5-ylamino)-1-piperidinyl]ethanone](/img/structure/B1258042.png)
![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)


![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)

![Tert-butyl 4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B1258052.png)


